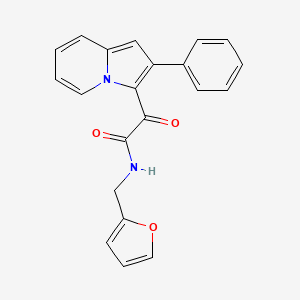
1-(3-cyclopentylpropanoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentylpropanoyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It is a potent and selective cannabinoid receptor agonist that has gained significant interest in the scientific community due to its potential therapeutic applications. CPI has been shown to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
科学的研究の応用
1-(3-cyclopentylpropanoyl)indoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. 1-(3-cyclopentylpropanoyl)indoline has also been shown to have analgesic effects and has been used to treat neuropathic pain. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用機序
1-(3-cyclopentylpropanoyl)indoline acts as a potent and selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in modulating immune responses. 1-(3-cyclopentylpropanoyl)indoline has been shown to activate the CB2 receptor, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)indoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 1-(3-cyclopentylpropanoyl)indoline has also been shown to decrease the activation of microglial cells, which play a role in neuroinflammation. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have analgesic effects and has been shown to decrease the production of reactive oxygen species, which play a role in neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 1-(3-cyclopentylpropanoyl)indoline in lab experiments is its potency and selectivity for the CB2 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, 1-(3-cyclopentylpropanoyl)indoline has been shown to have a wide range of effects on the body, making it a useful tool for investigating the role of the CB2 receptor in various physiological processes. However, one limitation of using 1-(3-cyclopentylpropanoyl)indoline in lab experiments is its synthetic nature, which may limit its translation to clinical applications.
将来の方向性
There are several future directions for the study of 1-(3-cyclopentylpropanoyl)indoline. One area of interest is the role of the CB2 receptor in the treatment of neurodegenerative diseases. 1-(3-cyclopentylpropanoyl)indoline has been shown to have neuroprotective properties and may have potential as a therapeutic agent for these diseases. Additionally, the role of the CB2 receptor in modulating immune responses is an area of ongoing research, and 1-(3-cyclopentylpropanoyl)indoline may have potential as a treatment for autoimmune diseases. Finally, the development of more potent and selective CB2 receptor agonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(3-cyclopentylpropanoyl)indoline is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. 1-(3-cyclopentylpropanoyl)indoline has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been investigated for its potential use in the treatment of inflammatory bowel disease, neuropathic pain, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 1-(3-cyclopentylpropanoyl)indoline remains a useful tool for investigating the role of the CB2 receptor in various physiological processes. Ongoing research in this field may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 1-(3-cyclopentylpropanoyl)indoline involves a multistep process that starts with the reaction of indole-3-carboxaldehyde with cyclopentylmagnesium bromide to form 3-cyclopentylindole-3-carboxaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)indole.
特性
IUPAC Name |
3-cyclopentyl-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(10-9-13-5-1-2-6-13)17-12-11-14-7-3-4-8-15(14)17/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGNCZNHHBLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)

![N-(4-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763824.png)

![2-{[(cinnamoylamino)carbonothioyl]amino}benzamide](/img/structure/B5763831.png)



